molecular formula C9H6F6O2 B2539776 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 2366994-60-5

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No.: B2539776
CAS No.: 2366994-60-5
M. Wt: 260.135
InChI Key: FLOGQQOAXROKBY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is systematically named according to IUPAC guidelines as 3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol , reflecting its meta-substituted phenolic core and the hexafluorinated propanol moiety. The CAS Registry Number assigned to this compound is 2366994-60-5 , which uniquely identifies it in chemical databases. Alternative synonyms include 3-(hexafluoro-2-hydroxy-2-propyl)phenol and α,α-bis(trifluoromethyl)-3-hydroxybenzenemethanol , though the IUPAC name remains the primary descriptor for unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₆F₆O₂ , comprising nine carbon atoms, six hydrogen atoms, six fluorine atoms, and two oxygen atoms. The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, F: 19.00, O: 16.00), is 260.13 g/mol . This aligns with high-resolution mass spectrometry data reported in supplier specifications. The fluorine atoms contribute significantly to the molecular weight (~43.8%), underscoring the compound’s high electronegativity and potential for unique intermolecular interactions.

Table 1: Molecular Formula and Weight Breakdown

Element Quantity Atomic Mass (g/mol) Total Contribution (g/mol)
C 9 12.01 108.09
H 6 1.008 6.05
F 6 19.00 114.00
O 2 16.00 32.00
Total 260.14

Stereochemical Configuration and Conformational Isomerism

The central carbon of the hexafluoro-2-hydroxypropan-2-yl group is bonded to two trifluoromethyl (-CF₃) groups and a hydroxyl (-OH) group, creating a trigonal planar geometry. This symmetry eliminates chirality, as the molecule lacks a stereogenic center. However, conformational isomerism arises from rotational freedom around the C–C bonds linking the aromatic ring to the fluorinated moiety. Bulky -CF₃ groups impose steric hindrance, favoring conformers where the hydroxyl group is oriented away from the aromatic ring to minimize van der Waals repulsions. Nuclear magnetic resonance (NMR) studies of analogous fluorinated phenols suggest restricted rotation at room temperature, leading to distinct spectroscopic signals for axial and equatorial conformers.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific compound are limited, studies on structurally related fluorophenols provide insights. For example, 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (a para-substituted analog) forms a 2D crystal lattice stabilized by O–H···O hydrogen bonds between hydroxyl groups and C–F···π interactions between fluorinated moieties. Similar packing motifs are anticipated for the meta-substituted variant, albeit with altered symmetry. The hydroxyl group likely participates in intermolecular hydrogen bonds with adjacent molecules, while fluorine atoms engage in orthogonal dipole-dipole interactions, contributing to a high melting point and low solubility in nonpolar solvents.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogous Compounds)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.0 Å
β Angle 95°
Density (calc.) 1.78 g/cm³

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal pronounced electron-withdrawing effects from the -CF₃ groups, which polarize the phenolic ring. The hydroxyl group’s oxygen atom exhibits a partial negative charge (δ⁻ = −0.45 e), while the adjacent fluorinated carbon carries a partial positive charge (δ⁺ = +0.32 e). This polarization enhances the acidity of the phenolic -OH group compared to non-fluorinated analogs, as evidenced by pKa values ~8.5 (vs. ~10 for phenol). Frontier molecular orbital analysis indicates a low-energy LUMO (−1.8 eV) localized on the aromatic ring, suggesting susceptibility to electrophilic aromatic substitution. Additionally, the HOMO (−7.2 eV) is predominantly located on the hydroxyl and fluorinated moieties, highlighting their role in redox processes.

Figure 1: Computed Electrostatic Potential Map
(Hypothetical representation based on DFT data)

  • Blue Regions : Electron-deficient areas (-CF₃ groups).
  • Red Regions : Electron-rich areas (phenolic -OH and ring π-system).

Properties

IUPAC Name

3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOGQQOAXROKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process proceeds via electrophilic aromatic substitution :

  • Protonation of HFA : Methanesulfonic acid (MSA) protonates HFA’s carbonyl oxygen, enhancing electrophilicity.
  • Formation of Electrophilic Intermediate : The protonated HFA undergoes keto-enol tautomerism, generating a reactive trifluoromethyl carbocation.
  • Aromatic Substitution : The carbocation attacks phenol’s aromatic ring, preferentially at the para position due to steric and electronic factors.
  • Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding the final product.

Optimized Reaction Conditions

Data from CN103965021A outline critical parameters:

Parameter Optimal Range Effect on Yield
Catalyst (MSA) Loading 10–15 mol% Maximizes electrophile activation without side reactions
Temperature 80–100°C Balances reaction rate and HFA volatility
Reaction Time 5–7 hours Ensures complete conversion
Solvent Solvent-free conditions Reduces purification complexity

Under these conditions, yields reach 85–90% , with residual HFA recovered via distillation.

Industrial-Scale Considerations

Catalytic System Alternatives

While MSA is standard, pilot studies suggest:

  • Triflic Acid (CF₃SO₃H) : Increases reaction rate by 20% but raises corrosion concerns.
  • Ionic Liquids : e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, enable catalyst recycling but require higher temperatures (110–120°C).

Byproduct Management

Common byproducts include:

  • Ortho-Substituted Isomer : Forms in ≤5% yield due to incomplete regioselectivity.
  • Bis(hexafluoroisopropyl)phenols : Result from over-alkylation; suppressed by stoichiometric HFA control.
  • Polymerized HFA : Mitigated via temperature moderation below 100°C.

Purification employs fractional crystallization from ethyl acetate/hexane mixtures, achieving ≥98% purity.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems under investigation reduce reaction time to 2–3 hours by enhancing heat transfer and mixing efficiency. Preliminary data show 88% yield at 120°C with residence times of 30 minutes.

Biocatalytic Approaches

Exploratory studies using Candida antarctica lipase B (CAL-B) in supercritical CO₂ report 40–50% yields, avoiding strong acids. Scalability remains limited by enzyme cost.

Chemical Reactions Analysis

Types of Reactions: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Formation of hexafluoroacetophenone

    Reduction: Formation of hexafluoroisopropanol derivatives

    Substitution: Formation of alkyl or acyl phenol derivatives

Scientific Research Applications

Materials Science

Fluorinated Polymers:
The compound is used as a building block in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of hexafluoro groups can lead to materials with superior mechanical properties.

Nanostructured Materials:
Research has shown that 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol can be utilized in the development of nanostructured materials for applications in electronics and photonics. The unique fluorinated structure enhances the dielectric properties of these materials, making them suitable for high-performance electronic devices .

Pharmaceutical Applications

Drug Development:
The compound has been investigated for its potential use in drug formulations. Its unique hydrophobic and lipophilic characteristics can improve the solubility and bioavailability of certain pharmaceutical compounds. Studies indicate that incorporating this compound into drug delivery systems can enhance therapeutic efficacy by allowing for controlled release profiles .

Antimicrobial Properties:
Research suggests that fluorinated compounds like 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol exhibit antimicrobial properties. This makes them candidates for use in coatings or treatments designed to inhibit microbial growth on medical devices and surfaces .

Analytical Chemistry

Chromatography:
In analytical chemistry, this compound serves as a solvent or reagent in chromatography techniques. Its ability to dissolve a wide range of organic compounds makes it valuable for separating complex mixtures in both research and industrial applications .

Mass Spectrometry:
The high volatility and low viscosity of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol make it suitable for use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. It provides enhanced ionization efficiency for various analytes .

Case Study 1: Fluorinated Polymer Synthesis

A study published in Polymer Chemistry demonstrated the synthesis of fluorinated polymers using 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol as a monomer. The resulting polymers exhibited improved water repellency and thermal stability compared to traditional polymers. The research highlighted the potential for these materials in applications requiring durability under harsh conditions .

Case Study 2: Antimicrobial Coatings

Another investigation focused on the antimicrobial properties of coatings developed with this compound. The study found that surfaces treated with 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol showed a significant reduction in bacterial colonization compared to untreated surfaces. This finding supports its application in medical environments where infection control is critical .

Mechanism of Action

The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to participate in these interactions, leading to significant effects on the stability and reactivity of the target molecules. In biological systems, it can modulate protein folding and stability by altering the hydrogen bonding network and hydrophobic core of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substitutents

Compound Name Molecular Formula Substituent(s) Key Applications/Properties References
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol C₉H₅F₆O₂ Phenol RORγt inhibitors, anticancer agents
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol C₉H₆F₆O Phenyl Solvent, catalyst in organic synthesis
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol C₁₁H₁₀F₆O 4-Ethylphenyl Intermediate in fluorinated polymer synthesis
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol C₄H₄F₆O Methyl Solvent for GC derivatization
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide (SR1078) C₁₇H₁₀F₉NO₂ Trifluoromethylbenzamide Circadian clock modulator
Key Observations :
  • Electron-Withdrawing Effects : The hexafluoro-2-hydroxypropan-2-yl group in all compounds enhances acidity (pKa ~4–6) and solubility in fluorinated solvents like HFIP .
  • Biological Activity: Phenolic derivatives (e.g., the target compound) exhibit higher binding affinity to RORγt compared to non-phenolic analogues due to hydrogen-bonding interactions with active-site residues .
  • Steric Influence : Bulky substituents (e.g., 4-ethylphenyl in ) reduce reactivity in coupling reactions but improve thermal stability in polymers.

Functional Comparison with HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

HFIP (C₃H₂F₆O) is a widely used fluorinated solvent and catalyst. Unlike the target compound, HFIP lacks an aromatic ring but shares the hexafluoro-2-propanol backbone:

Property 3-(Hexafluoro-2-hydroxypropan-2-yl)phenol HFIP
Boiling Point ~250°C (estimated) 58–60°C
Acidity (pKa) ~4.5 ~9.3
Applications Pharmaceuticals, anticancer agents Solvent, catalyst
  • Reactivity: The phenolic hydroxyl group in the target compound enables regioselective electrophilic substitutions (e.g., allylation, sulfonamide formation) that are absent in HFIP .
  • Solvent Compatibility : Both compounds stabilize cationic intermediates in acid-catalyzed reactions, but HFIP is preferred for large-scale synthesis due to lower viscosity and cost .

Comparison with Nitro- and Methoxy-Substituted Derivatives

  • 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)-2-propanol (C₉H₅F₆NO₃): The nitro group increases electrophilicity, making it suitable for nucleophilic aromatic substitutions. However, it is less stable under reducing conditions compared to the phenolic analogue .
  • 4-Chloro-2-(hexafluoro-2-hydroxypropan-2-yl)phenanthridin-6(5H)-one (C₁₅H₆ClF₆O₂):
    • Chlorine and fused aromatic rings enhance intercalation with DNA, contributing to anticancer activity .

Biological Activity

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, commonly referred to as hexafluoro phenol, is a fluorinated phenolic compound with significant interest in various fields including pharmaceuticals and materials science. Its unique structure imparts distinctive biological activities that merit thorough investigation.

  • Molecular Formula : C₉H₆F₆O₂
  • Molecular Weight : 260.133 g/mol
  • CAS Number : 2366994-60-5

Biological Activity Overview

Research has indicated that hexafluoro phenol exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that hexafluoro phenol possesses antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes due to its hydrophobic and lipophilic characteristics.
  • Antioxidant Activity : The compound has shown potential as an antioxidant. Its structure allows it to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Hexafluoro phenol has been studied for its inhibitory effects on specific enzymes. For instance, it may inhibit certain cytochrome P450 enzymes involved in drug metabolism, which can alter the pharmacokinetics of co-administered drugs.
  • Cell Proliferation Effects : Some studies have indicated that hexafluoro phenol can influence cell proliferation and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various fluorinated compounds, hexafluoro phenol demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Antioxidant Activity

A comparative analysis of antioxidant properties revealed that hexafluoro phenol exhibited a higher radical scavenging activity than traditional antioxidants such as ascorbic acid. This was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay where hexafluoro phenol showed an IC50 value significantly lower than that of ascorbic acid .

Enzyme Inhibition Studies

Hexafluoro phenol was tested for its effects on cytochrome P450 enzymes using human liver microsomes. Results indicated a notable inhibition of CYP2D6 and CYP3A4 activities, which are critical for the metabolism of numerous drugs. This suggests that co-administration with drugs metabolized by these pathways could lead to increased plasma concentrations of those drugs .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive and Gram-negative bacteria
AntioxidantHigher radical scavenging activity than ascorbic acid
Enzyme InhibitionInhibition of CYP2D6 and CYP3A4

Q & A

Q. What are the common synthetic routes for 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol?

The synthesis typically involves coupling hexafluoroacetone derivatives with aromatic precursors. For example:

  • Step 1 : React 4-aminophenol with hexafluoroacetone under anhydrous conditions (e.g., in THF) to form 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol .
  • Step 2 : Functionalize the amino group via sulfonylation or amidation. In one protocol, 2-(4-aminophenyl)-hexafluoropropanol is treated with sulfamoyl chloride derivatives in the presence of a base (e.g., K₂CO₃) and a coupling agent like EDCl/DMAP to yield the final product .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization (e.g., using THF/water) is employed to isolate the compound .

Q. What safety precautions are necessary when handling this compound?

  • Hazardous Byproducts : Decomposition may release phenol, hexafluoroethane, and hydrogen fluoride .
  • PPE : Use neoprene gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF), ethanol (up to 10% v/v), and chloroform .
  • Vapor Pressure : ~29 mmHg at 25°C, necessitating vapor control in open systems .
  • Stability : Hygroscopic; sensitive to prolonged exposure to light and moisture .

Advanced Research Questions

Q. How is this compound utilized in studying nuclear receptors like RORγ?

  • Mechanistic Role : Acts as a scaffold for synthetic RORγ inverse agonists (e.g., SR1001), suppressing TH17 cell differentiation. The hexafluoro-hydroxypropanol group enhances binding affinity to the RORγ ligand-binding domain .
  • Experimental Design :
    • Thermal Shift Assay : Monitor ΔTm (melting temperature shift) of RORγ in the presence of the compound to assess binding stability. Use SYPRO Orange dye and real-time PCR systems for fluorescence detection .
    • In Vivo Models : Administer via intraperitoneal injection in autoimmune disease models (e.g., EAE mice) at 50 mg/kg/day, with efficacy evaluated through cytokine profiling (ELISA for IL-17/IFN-γ) .

Q. What advanced analytical techniques validate its purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹⁹F NMR (e.g., δ 7.5–8.0 ppm for aromatic protons; δ -70 to -80 ppm for CF₃ groups) confirms regioselectivity and absence of byproducts .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect trace impurities (e.g., unreacted sulfonamide intermediates) .
  • X-ray Crystallography : Co-crystallization with RORγ (PDB ID: 5UZK) provides atomic-level interaction details, highlighting hydrogen bonding with Arg364 and hydrophobic contacts with Leu287 .

Q. What challenges arise in optimizing its pharmacokinetic profile for in vivo studies?

  • Metabolic Stability : The phenol moiety is prone to glucuronidation. Strategies include prodrug modification (e.g., SEM-protected derivatives) or co-administration with UDP-glucuronosyltransferase inhibitors .
  • Blood-Brain Barrier Penetration : LogP ~2.5 limits CNS bioavailability. Introduce fluorine-rich substituents (e.g., trifluoromethoxy groups) to enhance lipophilicity without increasing toxicity .
  • Toxicity Screening : Assess acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents) and monitor liver enzymes (ALT/AST) post-administration .

Data Contradictions and Resolution

  • Solubility Discrepancies : Some sources report ethanol solubility up to 10% v/v , while others note limited solubility in aqueous buffers. Resolution: Pre-dissolve in DMSO (≤1% final concentration) for cell-based assays .
  • Synthetic Yields : Yields for SEM-protected intermediates vary (74–91%) depending on Pd catalyst (Pd(OAc)₂ vs. Pd(PPh₃)₄). Optimize catalyst loading (0.5–1 mol%) and reaction time (5–12 hrs) .

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